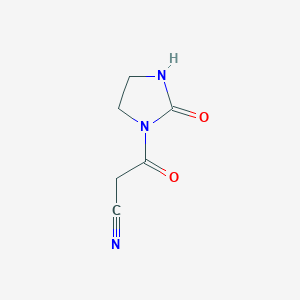![molecular formula C16H14ClNOS B14003326 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one CAS No. 19057-92-2](/img/structure/B14003326.png)
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of thioxanthone, which is a sulfur-containing analog of xanthone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one typically involves the reaction of 4-methylthioxanthone with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thioxanthene derivatives.
科学研究应用
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various thioxanthone derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of alkylated products.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to altered cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
相似化合物的比较
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the chloroethylamino group.
Xanthone: The oxygen analog of thioxanthone, which has different chemical and biological properties.
Chloroethylamines: Compounds containing the chloroethylamino group, which are known for their alkylating properties.
The uniqueness of this compound lies in its combination of the thioxanthone core and the chloroethylamino group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
19057-92-2 |
|---|---|
分子式 |
C16H14ClNOS |
分子量 |
303.8 g/mol |
IUPAC 名称 |
1-(2-chloroethylamino)-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C16H14ClNOS/c1-10-6-7-12(18-9-8-17)14-15(19)11-4-2-3-5-13(11)20-16(10)14/h2-7,18H,8-9H2,1H3 |
InChI 键 |
UKPNKWSDCLOCQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)NCCCl)C(=O)C3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


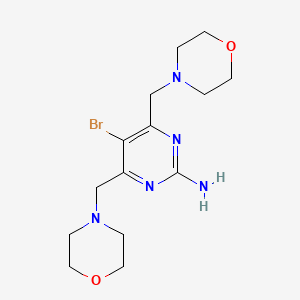
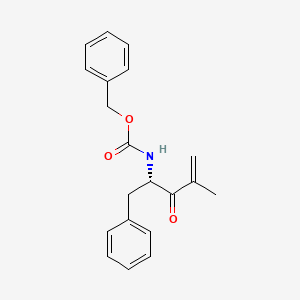

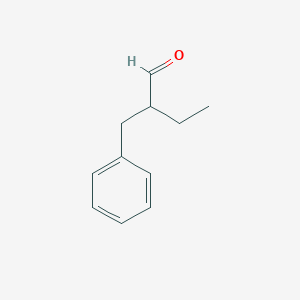
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
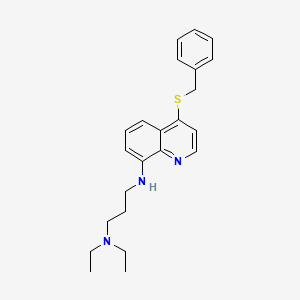
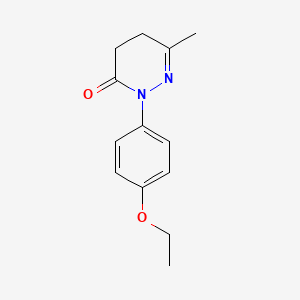
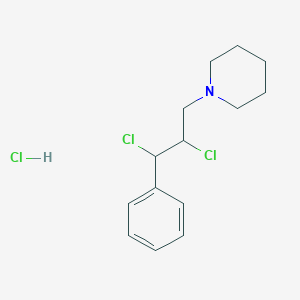
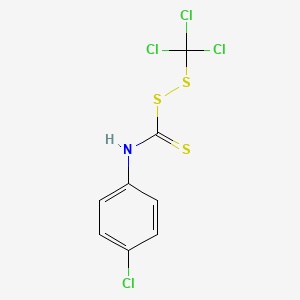
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
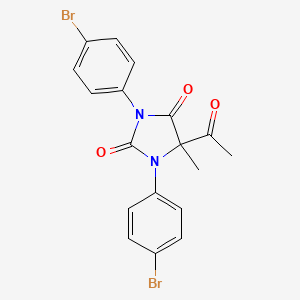
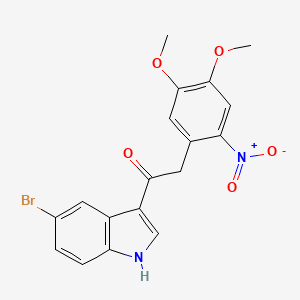
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
